CV 3988

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

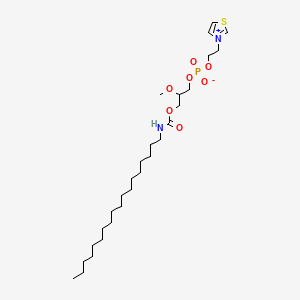

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKTASGTFXJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276040, DTXSID701006301 | |

| Record name | CV-3988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85703-73-7, 92203-21-9 | |

| Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 3988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CV-3988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CV 3988: A Technical Guide to its Action as a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling. By competitively inhibiting the binding of PAF to its G-protein coupled receptor, this compound effectively blocks a cascade of downstream signaling events that are pivotal in inflammatory and thrombotic processes. This guide synthesizes key findings to offer a comprehensive resource for professionals in the field of drug development and biomedical research.

Introduction to this compound and Platelet-Activating Factor

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAFR).[2] The activation of PAFR triggers a complex network of intracellular signaling pathways, leading to diverse cellular responses.

This compound, a synthetic analog of PAF, has been identified as a specific and competitive antagonist of the PAF receptor.[3][4] Its structural similarity to PAF allows it to occupy the receptor's binding site, thereby preventing the binding of the endogenous ligand and inhibiting subsequent signal transduction.[3] This targeted action makes this compound a valuable tool for investigating the roles of PAF in various disease models and a potential therapeutic agent for PAF-mediated disorders.

Mechanism of Action: Competitive Antagonism of the PAF Receptor

The primary mechanism of action of this compound is its competitive antagonism of the PAF receptor. This has been demonstrated through in vitro and in vivo studies, which have consistently shown its ability to specifically inhibit PAF-induced cellular and physiological responses.

Quantitative Analysis of Inhibitory Activity

The potency of this compound as a PAF receptor antagonist has been quantified through various assays, including receptor binding and functional inhibition studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of PAF-Induced Platelet Responses by this compound

| Parameter | Species | Assay Conditions | This compound IC₅₀ | Reference |

| Platelet Aggregation | Rabbit | Washed platelets, 0.2 nM PAF | 0.1 µM | [4] |

| Serotonin Secretion | Rabbit | Washed platelets, 0.2 nM PAF | 0.15 µM | [4] |

| Platelet Aggregation | Rabbit | Platelet-rich plasma, 3 x 10⁻⁸ M PAF | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |

Table 2: Inhibition of [³H]-PAF Binding to Platelets by this compound

| Species | IC₅₀ | Ki | Reference |

| Rabbit | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M | [5] |

| Human | 1.6 x 10⁻⁷ M | Not Reported | [5] |

| Guinea-pig | 1.8 x 10⁻⁷ M | Not Reported | [5] |

Table 3: In Vivo Inhibition of PAF-Induced Hypotension in Rats by this compound

| This compound Dose (i.v.) | PAF Dose (i.v.) | Inhibition of Hypotension | Reference |

| 1 mg/kg | 0.1 to 1.0 µg/kg | Dose-dependent inhibition | [1] |

| 10 mg/kg | 0.1 to 1.0 µg/kg | Dose-dependent inhibition | [1] |

Signaling Pathways Modulated by this compound

By blocking the PAF receptor, this compound prevents the activation of downstream signaling cascades. The PAF receptor is known to couple with multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of a diverse range of effector enzymes and second messengers.[3][6]

References

- 1. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

CV-3988: A Potent Antagonist of the Platelet-Activating Factor Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a well-characterized and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] Its structural similarity to PAF allows it to competitively inhibit the binding of PAF to its receptor, thereby blocking the downstream signaling cascades responsible for a multitude of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[3] This technical guide provides a comprehensive overview of CV-3988, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of biological responses, including inflammation, thrombosis, and allergic reactions.[4] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), which is expressed on the surface of various cell types, including platelets, leukocytes, and endothelial cells.[4][5] The activation of PAF-R triggers a cascade of intracellular signaling events, leading to cellular activation and the release of other inflammatory mediators.[4]

Given the significant role of PAF in numerous pathological conditions, the development of specific PAF receptor antagonists has been a key area of research. CV-3988 emerged as one of the first synthetic, highly specific PAF receptor antagonists.[1][6] This document serves as a technical resource for researchers and professionals in drug development, summarizing the critical data and methodologies associated with the study of CV-3988.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate |

| CAS Number | 85703-73-7 |

| Molecular Formula | C28H53N2O7PS |

| Molecular Weight | 592.77 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in saline at 50°C |

Mechanism of Action

CV-3988 functions as a competitive antagonist at the platelet-activating factor receptor. Its molecular structure mimics that of PAF, allowing it to bind to the receptor's active site. However, unlike PAF, the binding of CV-3988 does not trigger the conformational changes necessary for receptor activation and downstream signaling. By occupying the receptor, CV-3988 effectively prevents the binding of endogenous PAF, thus inhibiting its biological effects.

Quantitative Data

In Vitro Efficacy

The in vitro activity of CV-3988 has been primarily characterized by its ability to inhibit PAF-induced platelet aggregation.

| Parameter | Species | PAF Concentration | CV-3988 Concentration | Inhibition | Reference |

| Platelet Aggregation | Rabbit | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Dose-dependent inhibition | [1][2] |

| Platelet Aggregation | Human | - | IC₅₀: 3.43 µM | 50% inhibition | [7] |

| Platelet Aggregation | Guinea Pig | - | IC₅₀: 0.25 µM | 50% inhibition | [7] |

| PAF Receptor Binding | Human Platelets | - | IC₅₀: 0.37 µM | 50% inhibition of [³H]PAF binding | [7] |

CV-3988 shows specificity for the PAF receptor, as it does not inhibit platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[1][2]

In Vivo Efficacy

CV-3988 has demonstrated significant efficacy in various animal models, particularly in antagonizing PAF-induced hypotension and in models of endotoxin shock.

| Model | Species | PAF/Endotoxin Dose | CV-3988 Dose | Effect | Reference |

| PAF-Induced Hypotension | Rat | 0.1 - 1.0 µg/kg (i.v.) | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition of hypotension | [1][2] |

| PAF-Induced Hypotension | Rat | 3.0 µg/kg (i.v.) | 10 mg/kg (i.v.) | Attenuation of mean arterial pressure drop | [1] |

| Endotoxin-Induced Hypotension | Rat | 15 mg/kg (i.v.) | 5 mg/kg (i.v.) (pre-treatment) | Complete inhibition of hypotension | [3] |

| Endotoxin-Induced Hypotension | Rat | 15 mg/kg (i.v.) | 0.05 - 1 mg/kg (i.v.) (post-treatment) | Rapid reversal of hypotension | [3] |

| Endotoxemia | Rat | 40 mg/kg (i.v.) | 10 mg/kg (i.v.) | Attenuation of mean arterial pressure drop | [1] |

| Endotoxin Shock | Dog | 3 mg/kg (i.v.) | 10 mg/kg (i.v.) | Significantly higher mean aortic pressure and cardiac output |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a method for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation using light transmission aggregometry.

Materials:

-

Freshly drawn blood from a suitable species (e.g., rabbit, human) in an anticoagulant (e.g., 3.8% sodium citrate).

-

CV-3988 solution at various concentrations.

-

Platelet-Activating Factor (PAF) solution.

-

Platelet-poor plasma (PPP) for calibration.

-

Light transmission aggregometer.

-

Centrifuge.

-

Pipettes and consumables.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

-

Carefully collect the supernatant PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Collect the supernatant PPP. This will be used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pipette an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Add the desired concentration of CV-3988 or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Initiate the aggregation by adding a submaximal concentration of PAF.

-

Record the change in light transmission for a set period.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

-

The percentage inhibition by CV-3988 is calculated by comparing the aggregation in the presence of the inhibitor to the vehicle control.

-

In Vivo PAF-Induced Hypotension Model

This protocol outlines a method to evaluate the in vivo efficacy of CV-3988 in antagonizing PAF-induced hypotension in rats.

Materials:

-

Male Sprague-Dawley rats (250-350 g).

-

Anesthetic (e.g., halothane, pentobarbital).

-

Surgical instruments for cannulation.

-

Catheters.

-

Blood pressure transducer and recording system.

-

CV-3988 solution for intravenous administration.

-

PAF solution for intravenous administration.

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Surgically expose and cannulate the carotid artery for continuous blood pressure monitoring.

-

Cannulate the jugular vein for the intravenous administration of substances.

-

-

Stabilization:

-

Allow the animal to stabilize for a period to ensure a steady baseline blood pressure.

-

-

Drug Administration:

-

Administer a bolus intravenous injection of CV-3988 (e.g., 1 or 10 mg/kg) or vehicle.

-

After a short interval (e.g., 5 minutes), administer an intravenous bolus of PAF (e.g., 0.1-1.0 µg/kg).

-

-

Data Acquisition and Analysis:

-

Continuously record the mean arterial pressure (MAP) throughout the experiment.

-

Determine the maximum decrease in MAP following PAF administration in both the control and CV-3988 treated groups.

-

Calculate the percentage inhibition of the hypotensive response by CV-3988.

-

PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of CV-3988 for the PAF receptor.

Materials:

-

Platelet membrane preparation (from a suitable source, e.g., rabbit or human platelets).

-

[³H]-PAF (radioligand).

-

CV-3988 at various concentrations.

-

Unlabeled PAF (for determining non-specific binding).

-

Assay buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and fluid.

Procedure:

-

Assay Setup:

-

In a series of tubes, combine the platelet membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of unlabeled CV-3988.

-

Include tubes for total binding (only [³H]-PAF and membranes) and non-specific binding ( [³H]-PAF, membranes, and a high concentration of unlabeled PAF).

-

-

Incubation:

-

Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of CV-3988 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]-PAF binding as a function of the CV-3988 concentration.

-

Determine the IC₅₀ value (the concentration of CV-3988 that inhibits 50% of the specific [³H]-PAF binding).

-

Conclusion

CV-3988 is a potent and specific antagonist of the platelet-activating factor receptor, with well-documented efficacy in both in vitro and in vivo models. Its ability to inhibit PAF-induced platelet aggregation and hypotension underscores its potential as a pharmacological tool and as a lead compound for the development of therapeutics targeting PAF-mediated pathologies. The experimental protocols detailed in this guide provide a framework for the continued investigation of CV-3988 and other PAF receptor antagonists.

References

- 1. Platelet Activation [bdbiosciences.com]

- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of human platelets from whole blood | Abcam [abcam.com]

The Role of CV-3988 in Blocking Platelet-Activating Factor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. The synthetic molecule CV-3988 has been identified as a specific and competitive antagonist of the PAF receptor, effectively blocking the downstream signaling cascade initiated by PAF. This technical guide provides an in-depth analysis of the mechanism of action of CV-3988, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Introduction to CV-3988

CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a structural analog of PAF.[1][2] This structural similarity allows it to bind to the PAF receptor, but it lacks the ability to activate the receptor.[3] Instead, it acts as a competitive antagonist, preventing the binding of PAF and thereby inhibiting its biological effects.[3][4] CV-3988 has been shown to be a specific inhibitor of PAF, with no significant effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[1][2]

Mechanism of Action: Competitive Antagonism of the PAF Receptor

The primary mechanism by which CV-3988 exerts its effects is through competitive binding to the PAF receptor.[3][4] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, couples to Gq and Gi proteins.[5][6] This initiates a cascade of intracellular signaling events. CV-3988, by occupying the receptor's binding site, prevents PAF from initiating this cascade.

Quantitative Analysis of CV-3988 Efficacy

The potency of CV-3988 as a PAF antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of CV-3988

| Parameter | Species/System | Value | Reference(s) |

| Ki (Inhibition Constant) | Rabbit Platelets | 0.872 µM | [3] |

| IC50 (PAF-induced Platelet Aggregation) | Rabbit Platelets | 0.1 µM | [7] |

| Rabbit Platelets | 1.1 µM | [8] | |

| Rabbit Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1][9] | |

| IC50 (PAF-induced [³H]serotonin Secretion) | Rabbit Platelets | 0.15 µM | [7] |

Table 2: In Vivo Efficacy of CV-3988

| Effect | Animal Model | CV-3988 Dosage | Outcome | Reference(s) |

| Inhibition of PAF-induced Hypotension | Anesthetized Rats | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition | [1][9] |

| Rats | 10 mg/kg (i.v.) | Attenuated PAF (3.0 µg/kg, i.v.) induced hypotension | [10] | |

| Inhibition of PAF-induced Thrombocytopenia | Anesthetized Rabbits | Dose-dependent | Inhibition of the fall in circulating platelet count induced by PAF (150 ng/kg) | [1] |

| Reduction of Platelet Sensitivity to PAF | Humans | 750 to 2,000 µg/kg (i.v. infusion) | Significant, dose-dependent increase in the threshold aggregating concentration of PAF | [5][11] |

| Inhibition of Tumor-induced Angiogenesis | SCID mice with MDA-MB231 cell implants | 3 µmol/L | Significant reduction in the formation of new blood vessels | [12] |

| Inhibition of Smoke Inhalation Injury Markers | Ovine Model | 10 mg/kg bolus + 5 mg/kg/hour infusion | Attenuated increases in lipid peroxidation markers | [13] |

The PAF Signaling Pathway and Its Inhibition by CV-3988

Activation of the PAF receptor by its ligand initiates a complex downstream signaling cascade. The binding of PAF to its receptor activates heterotrimeric G-proteins, primarily Gq and Gi.[5][6]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[17]

-

Gi Pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

MAP Kinase Pathway: PAF receptor activation has also been shown to induce the phosphorylation and activation of mitogen-activated protein (MAP) kinases, such as ERK-1 and -2.[2][18][19] This pathway is crucial in mediating cellular responses like proliferation and inflammation.

CV-3988, by blocking the initial binding of PAF to its receptor, prevents the activation of these G-proteins and the subsequent downstream signaling events. This includes the inhibition of PLC activation, IP3 and DAG formation, calcium mobilization, and MAP kinase activation.[2]

Figure 1. PAF signaling pathway and the inhibitory action of CV-3988.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of CV-3988.

PAF Receptor Competitive Binding Assay

This assay quantifies the ability of a compound, such as CV-3988, to compete with a radiolabeled PAF ligand for binding to the PAF receptor.[4][20]

Objective: To determine the binding affinity (Ki) of CV-3988 for the PAF receptor.

Materials:

-

Washed platelets or cell membranes expressing PAF receptors.[4][20]

-

Radiolabeled PAF (e.g., [³H]-PAF).[20]

-

Unlabeled PAF (for standard curve).

-

CV-3988 at various concentrations.

-

Binding buffer (e.g., Tris-HCl buffer with BSA and MgCl₂).[21]

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Preparation of Platelets/Membranes: Isolate platelets from whole blood by differential centrifugation or prepare cell membranes from PAF receptor-expressing cells.[4][20]

-

Incubation: In assay tubes, combine the platelet/membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of either unlabeled PAF (for the standard curve) or CV-3988.[4]

-

Equilibration: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the platelets/membranes with the bound radioligand.[22]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-PAF against the concentration of the competitor (unlabeled PAF or CV-3988). Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for CV-3988 can then be calculated using the Cheng-Prusoff equation.[22]

Figure 2. Workflow for a PAF receptor competitive binding assay.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to PAF and the inhibitory effect of antagonists like CV-3988.[23][24]

Objective: To determine the IC50 of CV-3988 for the inhibition of PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.[23]

-

Platelet-poor plasma (PPP) as a reference.[23]

-

PAF solution.

-

CV-3988 at various concentrations.

-

Aggregometer.

Protocol:

-

PRP Preparation: Obtain PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.[23]

-

Baseline Measurement: Place a cuvette with PRP in the aggregometer and establish a baseline light transmission. Adjust the instrument to 100% light transmission using a cuvette with PPP.[23]

-

Incubation with Inhibitor: Add different concentrations of CV-3988 to the PRP samples and incubate for a specified period.

-

Induction of Aggregation: Add a fixed concentration of PAF to the PRP to induce aggregation.

-

Measurement: The aggregometer records the change in light transmission as platelets aggregate. The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Data Analysis: Plot the percentage of platelet aggregation against the concentration of CV-3988. The IC50 is the concentration of CV-3988 that causes a 50% reduction in the maximum aggregation induced by PAF.

Figure 3. Workflow for a PAF-induced platelet aggregation assay.

Conclusion

CV-3988 is a well-characterized, specific, and competitive antagonist of the platelet-activating factor receptor. Its ability to block PAF-induced signaling has been demonstrated through robust in vitro and in vivo studies, with quantifiable efficacy. The detailed understanding of its mechanism of action and the established experimental protocols make CV-3988 an invaluable tool for researchers investigating the physiological and pathological roles of PAF. This technical guide provides a comprehensive overview for scientists and drug development professionals working to further elucidate the therapeutic potential of PAF receptor antagonism.

References

- 1. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medkoo.com [medkoo.com]

- 4. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PAF Produced by Human Breast Cancer Cells Promotes Migration and Proliferation of Tumor Cells and Neo-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ClinPGx [clinpgx.org]

- 17. Role of Platelet-Activating Factor in the Pathogenesis of Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of mitogen-activated protein (MAP) kinase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. esmed.org [esmed.org]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Effects of Platelet-Activating Factor with CV-3988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological effects of Platelet-Activating Factor (PAF) and the utility of CV-3988 as a selective antagonist for its investigation. PAF is a potent, endogenously produced phospholipid that acts as a powerful signaling molecule in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] Understanding its mechanisms is crucial for the development of novel therapeutics for various inflammatory and cardiovascular diseases. CV-3988, a structural analog of PAF, serves as a specific and competitive antagonist of the PAF receptor (PAF-R), making it an invaluable tool for elucidating the precise roles of PAF in biological systems.[2][3]

Core Physiological Effects of Platelet-Activating Factor

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5] This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses. The primary physiological effects of PAF include:

-

Platelet Aggregation: As its name suggests, PAF is a potent inducer of platelet aggregation and degranulation.[1]

-

Inflammation: PAF is a key mediator of inflammatory responses, promoting the activation and chemotaxis of leukocytes, such as neutrophils and macrophages.[1][4]

-

Cardiovascular Effects: PAF can cause significant cardiovascular changes, including vasodilation, leading to a drop in blood pressure (hypotension), and increased vascular permeability.[1][3]

-

Bronchoconstriction: In the respiratory system, PAF can induce the constriction of airway smooth muscle, a key feature of asthma-like symptoms.[1]

-

Anaphylaxis: PAF is recognized as a critical mediator in anaphylactic reactions, contributing to the systemic and life-threatening symptoms.[1]

CV-3988: A Specific PAF Receptor Antagonist

CV-3988 is a synthetic compound designed to specifically inhibit the actions of PAF.[3] Its close structural resemblance to PAF allows it to bind to the PAF receptor with high affinity, competitively blocking the binding of the natural ligand.[2] This targeted antagonism makes CV-3988 an essential pharmacological tool for differentiating PAF-mediated effects from those induced by other signaling molecules. Studies have shown that CV-3988 effectively inhibits PAF-induced platelet aggregation and hypotension without affecting responses to other stimuli like ADP, collagen, or histamine.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of CV-3988 on PAF-induced physiological responses.

Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by CV-3988

| Species | PAF Concentration | CV-3988 Concentration | Inhibition | Reference |

| Rabbit | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibited aggregation | [3] |

| Human | Not Specified | 750 to 2,000 µg/kg (i.v.) | Significantly reduced platelet sensitivity to PAF | [6] |

Table 2: In Vivo Inhibition of PAF-Induced Hypotension by CV-3988 in Anesthetized Rats

| PAF Dose (i.v.) | CV-3988 Dose (i.v.) | Effect on Hypotension | Reference |

| 0.1 to 1.0 µg/kg | 1 and 10 mg/kg | Dose-dependent inhibition | [3] |

| 3.0 µg/kg | 10 mg/kg | Attenuated hypotension | [7] |

Table 3: Binding Affinity of CV-3988 to the PAF Receptor

| Parameter | Value | Species | Reference |

| Ki | 0.872 µM | Not Specified | [2] |

| IC₅₀ (for [³H]-PAF binding) | 7.9 x 10⁻⁸ M | Rabbit platelets | [8] |

| IC₅₀ (for [³H]-PAF binding) | 1.6 x 10⁻⁷ M | Human platelets | [8] |

| IC₅₀ (for [³H]-PAF binding) | 1.8 x 10⁻⁷ M | Guinea-pig platelets | [8] |

Key Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.

Methodology:

-

Platelet Preparation: Whole blood is collected from the subject (e.g., rabbit, human) into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

-

Aggregation Measurement: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension.

-

Experimental Procedure:

-

A baseline light transmission is established with the platelet suspension.

-

CV-3988 at various concentrations (e.g., 3 x 10⁻⁶ to 3 x 10⁻⁵ M) or a vehicle control is pre-incubated with the platelets for a specified time.[3]

-

PAF (e.g., 3 x 10⁻⁸ M) is added to induce aggregation, and the change in light transmission is recorded over time.[3]

-

The inhibitory effect of CV-3988 is calculated by comparing the aggregation response in its presence to the control group.

-

In Vivo Hypotension Model in Anesthetized Rats

Objective: To evaluate the ability of CV-3988 to antagonize PAF-induced hypotension in a living organism.

Methodology:

-

Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized.[7] Catheters are inserted into a carotid artery to monitor mean arterial pressure (MAP) and into a jugular vein for intravenous administration of substances.

-

Experimental Procedure:

-

A stable baseline MAP is recorded.

-

CV-3988 (e.g., 1 or 10 mg/kg) or a saline vehicle is administered intravenously.[3]

-

After a short interval, PAF (e.g., 0.1 to 1.0 µg/kg) is injected intravenously to induce hypotension.[3]

-

The change in MAP is continuously recorded.

-

The antagonistic effect of CV-3988 is determined by comparing the magnitude and duration of the hypotensive response in the treated group versus the control group.

-

Visualizing the Molecular and Experimental Frameworks

To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the PAF signaling pathway, the antagonistic action of CV-3988, and a typical experimental workflow.

Caption: PAF signaling pathway and the inhibitory action of CV-3988.

Caption: Typical experimental workflows for investigating PAF and CV-3988.

References

- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Inflammatory Cascade: A Technical Guide to CV3988, a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of inflammatory and immune responses, Platelet-Activating Factor (PAF) stands out as a potent phospholipid mediator. Its involvement in a myriad of pathological processes, including allergic reactions, shock, and acute inflammation, has made it a critical target for therapeutic intervention. CV3988 is a specific and competitive antagonist of the PAF receptor (PAF-R), offering a powerful tool to dissect the roles of PAF in various biological systems and serving as a lead compound in the development of anti-inflammatory therapeutics. This technical guide provides an in-depth overview of CV3988, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in studying inflammation and immune responses.

Mechanism of Action: Competitive Antagonism of the PAF Receptor

CV3988 exerts its effects by directly competing with PAF for binding to the G-protein coupled PAF receptor. By occupying the receptor's binding site, CV3988 prevents the conformational changes necessary for signal transduction, thereby blocking the downstream signaling cascades that lead to cellular activation. This targeted inhibition allows for the specific investigation of PAF-mediated pathways in complex inflammatory models.

Quantitative Efficacy of CV3988

The inhibitory potency of CV3988 has been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation

| Species | CV3988 Concentration (M) | PAF Concentration (M) | Inhibition |

| Rabbit | 3 x 10⁻⁶ - 3 x 10⁻⁵ | 3 x 10⁻⁸ | Dose-dependent inhibition[1] |

Table 2: Inhibition of [³H]-PAF Binding to Platelets

| Species | Parameter | Value |

| Rabbit | IC₅₀ | 7.9 x 10⁻⁸ M[2] |

| Human | IC₅₀ | 1.6 x 10⁻⁷ M[2] |

| Guinea Pig | IC₅₀ | 1.8 x 10⁻⁷ M[2] |

| Rabbit | Kᵢ | 1.2 x 10⁻⁷ M[2] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 3: In Vivo Inhibition of PAF-Induced Hypotension in Rats

| CV3988 Dose (mg/kg, i.v.) | PAF Dose (µg/kg, i.v.) | Effect |

| 1 and 10 | 0.1 - 1.0 | Dose-dependent inhibition of hypotension[1] |

| 10 | 3.0 | Attenuation of mean arterial pressure drop[3] |

Table 4: In Vivo Inhibition of Inflammatory Responses in Rabbit Skin

| Inflammatory Stimulus | Measured Response | CV3988 Inhibition (%) |

| Intradermal PAF | Protein Exudation & Platelet Deposition | 65 - 85[4] |

| Zymosan | Platelet Deposition | 60 - 80[4] |

| Zymosan | Protein Exudation | 67 - 85[4] |

| Zymosan | Leukocyte Accumulation | 24 - 35[4] |

| Reversed Passive Arthus Reaction | Platelet Deposition | 60 - 80[4] |

| Reversed Passive Arthus Reaction | Protein Exudation | 67 - 85[4] |

| Reversed Passive Arthus Reaction | Leukocyte Accumulation | 24 - 35[4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental logic, the following diagrams are provided in Graphviz DOT language.

References

- 1. Inflammatory responses to intradermal injection of platelet activating factor, histamine and prostaglandin E2 in healthy volunteers: a double blind investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Differing roles for platelet-activating factor during inflammation of the lung and subarachnoid space. The special case of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet- activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]

CV-3988: A Technical Guide to a Seminal Research Tool in Platelet-Activating Factor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-3988, chemically identified as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, stands as a pioneering specific antagonist of the Platelet-Activating Factor (PAF) receptor. Its discovery and subsequent characterization have been instrumental in elucidating the multifaceted roles of PAF in a range of physiological and pathological processes. This technical guide provides an in-depth overview of the history, discovery, and application of CV-3988 as a crucial research tool. It details its mechanism of action, summarizes key experimental findings, and provides protocols for its use in laboratory settings, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Advent of a Specific PAF Antagonist

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that mediates a wide array of biological effects, including platelet aggregation, inflammation, and hypotension.[1] The quest for specific antagonists to probe the physiological and pathological roles of PAF led to the development of CV-3988. First reported in the early 1980s, CV-3988 emerged as the first synthetic antagonist capable of specifically inhibiting both PAF-induced platelet aggregation and hypotension, marking a significant milestone in the study of PAF signaling.[1] Its close structural resemblance to PAF allows it to bind with high affinity to the PAF receptor (PAF-R), competitively inhibiting the binding of the natural ligand.[2]

Mechanism of Action: Competitive Antagonism of the PAF Receptor

CV-3988 functions as a specific and competitive antagonist at the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] By occupying the receptor binding site, CV-3988 prevents the conformational changes necessary for receptor activation by PAF. This blockade inhibits the downstream signaling cascades typically initiated by PAF binding.

The primary signaling pathway initiated by PAF-R activation involves the Gq alpha subunit of the associated G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation and inflammatory mediator release. A secondary pathway involves the Gi protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3] CV-3988 effectively abrogates these PAF-induced signaling events.

In Vitro and In Vivo Efficacy: A Summary of Key Findings

The utility of CV-3988 as a research tool is underscored by a wealth of experimental data demonstrating its specific and potent antagonism of PAF-induced effects.

Inhibition of Platelet Aggregation

In vitro studies using rabbit platelets have shown that CV-3988, in concentrations ranging from 3 x 10⁻⁶ to 3 x 10⁻⁵ M, effectively inhibits platelet aggregation induced by PAF (3 x 10⁻⁸ M).[1] Importantly, CV-3988 displays high specificity, as it does not affect platelet aggregation induced by other agonists such as arachidonic acid, ADP, collagen, or the calcium ionophore A-23187.[1]

| Agonist | Agonist Concentration | CV-3988 Concentration | Effect on Rabbit Platelet Aggregation |

| PAF | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibition |

| Arachidonic Acid | Not specified | Not specified | No effect |

| ADP | Not specified | Not specified | No effect |

| Collagen | Not specified | Not specified | No effect |

| A-23187 | Not specified | Not specified | No effect |

| Table 1: In Vitro Specificity of CV-3988 in Rabbit Platelet Aggregation.[1] |

In vivo studies in rabbits and rats further corroborate these findings. Intravenous administration of CV-3988 dose-dependently inhibits the fall in circulating platelet count induced by PAF and collagen.[5]

Antagonism of PAF-Induced Hypotension

CV-3988 is a potent inhibitor of PAF-induced hypotension. In anesthetized rats, intravenous administration of CV-3988 (1 and 10 mg/kg) dose-dependently inhibits the hypotensive effects of PAF (0.1 to 1.0 µg/kg, i.v.).[1] Similar to its effects on platelet aggregation, CV-3988 demonstrates high specificity, with no significant alteration of the hypotensive responses induced by acetylcholine, arachidonic acid, bradykinin, isoproterenol, or histamine.[1]

| Hypotensive Agent | Agent Dose (i.v.) | CV-3988 Dose (i.v.) | Effect on Hypotension in Anesthetized Rats |

| PAF | 0.1 - 1.0 µg/kg | 1 and 10 mg/kg | Dose-dependent inhibition |

| Acetylcholine | 1 µg/kg | 10 mg/kg | No alteration |

| Arachidonic Acid | 1 mg/kg | 10 mg/kg | No alteration |

| Bradykinin | 10 µg/kg | 10 mg/kg | No alteration |

| Isoproterenol | 1 µg/kg | 10 mg/kg | No alteration |

| Histamine | 100 µg/kg | 10 mg/kg | No alteration |

| Table 2: In Vivo Specificity of CV-3988 on Hypotensive Responses in Rats.[1] |

Human Studies

The efficacy and tolerability of CV-3988 have also been evaluated in humans. Intravenous infusion of CV-3988 (750 to 2,000 µg/kg) in healthy male volunteers resulted in a significant, dose-dependent reduction in platelet sensitivity to PAF.[6][7] The threshold aggregating concentration of PAF was markedly increased, returning to baseline within 24 hours post-infusion.[6] The compound was generally well-tolerated, with no major side effects reported.[6][7]

Experimental Protocols

The following are generalized protocols based on published literature for the use of CV-3988 in common experimental paradigms. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) from rabbits or humans.

-

Platelet-poor plasma (PPP).

-

Platelet-Activating Factor (PAF).

-

CV-3988.

-

Saline or appropriate buffer.

-

Lumi-Aggregometer or similar instrument.

Procedure:

-

Prepare PRP and PPP from whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP to the desired concentration using PPP.

-

Pre-warm the PRP samples to 37°C with stirring in the aggregometer cuvettes.

-

Add CV-3988 (at desired concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Record the change in light transmission for a set duration to measure the extent of aggregation.

-

Compare the aggregation curves of CV-3988-treated samples to the vehicle control.

In Vivo Hypotension Study in Rats

Objective: To evaluate the antagonistic effect of CV-3988 on PAF-induced hypotension.

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley).

-

Catheters for intravenous administration and blood pressure monitoring.

-

Blood pressure transducer and recording system.

-

Platelet-Activating Factor (PAF).

-

CV-3988.

-

Saline.

Procedure:

-

Anesthetize the rat and cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.

-

Allow the animal to stabilize and record a baseline mean arterial pressure (MAP).

-

Administer a bolus intravenous injection of CV-3988 (e.g., 1-10 mg/kg) or saline vehicle.

-

After a short interval (e.g., 5 minutes), administer an intravenous bolus of PAF (e.g., 0.1-1.0 µg/kg).

-

Continuously monitor and record the MAP to determine the maximum hypotensive response.

-

Compare the PAF-induced drop in MAP in CV-3988-treated animals to that in the control group.

Synthesis

The synthesis of rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988) involves the reaction of a phosphate ester intermediate with thiazole. A general synthetic scheme is as follows:

-

A phosphate ester precursor is reacted with an excess of thiazole.

-

The reaction mixture is heated for an extended period (e.g., 60°C for 5 days).

-

The excess thiazole is removed under reduced pressure.

-

The residue is treated with methanol and silver carbonate and heated under reflux.

-

After filtration, the product is purified by silica gel chromatography and crystallized to yield the final compound.[8]

Conclusion

CV-3988 has proven to be an invaluable pharmacological tool for investigating the diverse biological activities of Platelet-Activating Factor. Its high specificity and potent antagonist activity at the PAF receptor have enabled researchers to dissect the role of PAF in a multitude of physiological and pathophysiological contexts, from hemostasis and inflammation to shock and cardiovascular disease. This technical guide provides a foundational understanding of CV-3988, empowering researchers to effectively utilize this seminal compound in their ongoing scientific inquiries.

References

- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 5. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

The Impact of CV 3988 on Platelet Aggregation and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in the intricate cascade of platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on platelet aggregation, and its potential as an anti-thrombotic agent. Detailed experimental protocols for the key assays cited are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-platelet and anti-thrombotic therapies.

Introduction

Platelet-activating factor (PAF) is a highly potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and, most notably, hemostasis and thrombosis. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets. The activation of PAFR on platelets triggers a signaling cascade that leads to platelet shape change, aggregation, and the release of pro-thrombotic factors, thereby contributing to the formation and propagation of a thrombus.

Given the pivotal role of the PAF/PAFR axis in thrombosis, the development of specific PAFR antagonists has been a significant area of research. This compound, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, emerged as a highly specific and effective inhibitor of PAF-mediated platelet responses. This guide delves into the core data and methodologies that underpin our understanding of this compound's impact on platelet aggregation and its potential therapeutic utility in thrombotic disorders.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the platelet-activating factor receptor. Its structural similarity to PAF allows it to bind to the receptor, but it fails to elicit the conformational changes necessary for receptor activation and downstream signaling. By occupying the receptor's binding site, this compound effectively prevents the binding of the endogenous agonist, PAF, thereby inhibiting the initiation of the pro-aggregatory signaling cascade.

The PAF receptor is coupled to both Gq and Gi proteins. Upon PAF binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi protein, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The culmination of these signaling events is the activation of platelets, leading to aggregation and thrombosis. This compound, by blocking the initial binding of PAF, abrogates these downstream signaling events.

The Therapeutic Potential of CV-3988: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for CV-3988, a selective antagonist of the Platelet-Activating Factor (PAF) receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this compound. This document summarizes key quantitative data, details experimental methodologies from cited preclinical studies, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: PAF Receptor Antagonism

CV-3988 is a synthetic lipid analog that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] By binding to the PAFR, CV-3988 effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its biological effects.[1][2]

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of CV-3988 in different models.

Table 1: In Vitro Inhibition of Platelet-Activating Factor (PAF)

| Species | Assay | Endpoint | CV-3988 Concentration/Value | Reference |

| Rabbit | [3H]-PAF Binding Inhibition | IC50 | 7.9 x 10⁻⁸ M | [3] |

| Human | [3H]-PAF Binding Inhibition | IC50 | 1.6 x 10⁻⁷ M | [3] |

| Guinea Pig | [3H]-PAF Binding Inhibition | IC50 | 1.8 x 10⁻⁷ M | [3] |

| Rabbit | [3H]-PAF Binding Inhibition | Ki | 1.2 x 10⁻⁷ M | [3] |

| Rabbit | PAF-Induced Platelet Aggregation | Inhibition | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [4] |

Table 2: In Vivo Efficacy of CV-3988

| Animal Model | Condition | Endpoint | CV-3988 Dosage | Outcome | Reference |

| Rat | PAF-Induced Hypotension | Inhibition of blood pressure fall | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition of hypotension.[4] | [4] |

| Rabbit | PAF-Induced Platelet Aggregation & Hypotension | Inhibition of platelet count and blood pressure fall | Dose-dependent | Inhibition of PAF-induced responses.[5] | [5] |

| Rabbit | Collagen-Induced Platelet Aggregation | Inhibition of platelet count fall | 5 mg/kg | 62% inhibition of the platelet count response to collagen.[5] | [5] |

| Ovine (Sheep) | Smoke Inhalation Injury | Modulation of lipid oxygenation | 10 mg/kg bolus followed by 5 mg/kg/hour infusion | Pretreatment with CV-3988 prevented a significant increase in malondialdehyde (MDA) levels, suggesting a protective effect against lipid peroxidation.[6] | [6] |

Key Preclinical Experimental Protocols

This section details the methodologies employed in the key preclinical studies cited in this guide.

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from the central ear artery of male rabbits into a syringe containing a 3.8% sodium citrate solution (9:1, v/v).[7] The blood is then centrifuged at 194 x g for 18 minutes at 24°C to obtain PRP.[7] Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at 1465 x g for 20 minutes.[7]

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to approximately 500,000 platelets/μL by adding PPP.[7]

-

Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. A 200 μL aliquot of the PRP is placed in a cuvette with a stirring bar and incubated at 37°C for 3 minutes.[7]

-

Inhibition Assay: CV-3988, dissolved in a suitable solvent, is added to the PRP and incubated for a specified period before the addition of a PAF solution (e.g., 3 x 10⁻⁸ M) to induce aggregation.[4][7]

-

Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of CV-3988 is calculated by comparing the aggregation response in the presence and absence of the compound.[7]

In Vivo Hypotension Model in Rats

Objective: To evaluate the effect of CV-3988 on PAF-induced hypotension in anesthetized rats.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of urethane or a combination of ketamine and xylazine.[8]

-

Cannulation: The carotid artery is cannulated for direct and continuous measurement of arterial blood pressure using a pressure transducer connected to a data acquisition system.[8][9] The jugular vein is also cannulated for intravenous administration of substances.[8]

-

Drug Administration: A baseline blood pressure is established. CV-3988 is administered intravenously, either as a bolus injection or a continuous infusion.[4]

-

PAF Challenge: Following the administration of CV-3988 or a vehicle control, a bolus of PAF (e.g., 0.1 to 1.0 µg/kg, i.v.) is injected to induce a hypotensive response.[4]

-

Data Analysis: The changes in mean arterial pressure are continuously recorded. The inhibitory effect of CV-3988 is determined by comparing the magnitude of the PAF-induced hypotensive response in treated versus control animals.[4]

Ovine Smoke Inhalation Injury Model

Objective: To investigate the therapeutic potential of CV-3988 in a clinically relevant model of smoke inhalation injury.

Methodology:

-

Animal Model: Anesthetized and mechanically ventilated adult sheep are used to model smoke inhalation injury, which mimics the pathophysiology observed in humans.[6][10]

-

Smoke Exposure: A standardized dose of smoke, generated by burning cotton, is delivered to the lungs of the sheep to induce a reproducible inhalation injury.[6]

-

CV-3988 Treatment: In the treatment group, a bolus of CV-3988 (10 mg/kg) is administered intravenously five minutes before smoke exposure, followed by a continuous infusion (5 mg/kg/hour) for 24 hours.[6] A control group receives a saline infusion.[6]

-

Physiological Monitoring and Sample Collection: Various cardiopulmonary parameters, including blood gases, lung lymph flow, and protein concentration, are monitored throughout the experiment.[6] Bronchoalveolar lavage (BAL) fluid and lung tissue samples are collected for analysis of inflammatory markers and lipid peroxidation products (e.g., malondialdehyde).[6]

-

Data Analysis: The physiological and biochemical data from the CV-3988 treated group are compared to the control group to assess the therapeutic efficacy of the compound.[6]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the PAF receptor and a typical experimental workflow for evaluating CV-3988.

Caption: PAF Receptor Signaling and Inhibition by CV-3988.

Caption: Preclinical Evaluation Workflow for CV-3988.

References

- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The pathophysiology of smoke inhalation injury in a sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CV-3988 in Modulating Vascular Permeability and Hypotension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CV-3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF, a key phospholipid mediator, is implicated in a variety of inflammatory and physiological processes, including the regulation of vascular permeability and blood pressure. This technical guide provides an in-depth analysis of the effects of CV-3988 on vascular permeability and hypotension, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory responses and the development of novel therapeutics targeting the PAF signaling axis.

Introduction to CV-3988

CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic compound that acts as a competitive antagonist of the Platelet-Activating Factor receptor (PAF-R)[1]. By binding to PAF-R, CV-3988 effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its physiological effects. These effects include, but are not limited to, platelet aggregation, inflammation, increased vascular permeability, and hypotension[1]. This document focuses specifically on the latter two effects and the experimental evidence elucidating the inhibitory action of CV-3988.

Effects on Hypotension

Platelet-Activating Factor is a potent vasodilator, and its administration can lead to a rapid and significant drop in blood pressure. CV-3988 has been shown to effectively counteract this PAF-induced hypotension in a dose-dependent manner.

Quantitative Data: Inhibition of Hypotension

The following tables summarize the key findings from preclinical studies investigating the inhibitory effect of CV-3988 on hypotension.

Table 1: Inhibition of PAF-Induced Hypotension in Anesthetized Rats

| CV-3988 Dose (i.v.) | PAF Dose (i.v.) | Outcome | Reference |

| 1 mg/kg | 0.1 - 1.0 µg/kg | Dose-dependent inhibition of hypotension | [1] |

| 10 mg/kg | 0.1 - 1.0 µg/kg | Significant inhibition of hypotension | [1] |

Table 2: Attenuation of Endotoxin-Induced Hypotension in Rats

| Treatment Group | Mean Arterial Pressure (MAP) at 60 min post-endotoxin | Reference |

| Saline | 72 ± 7 mmHg | |

| CV-3988 (10 mg/kg, i.v.) | 99 ± 5 mmHg |

Experimental Protocol: Induction and Measurement of Hypotension

This protocol outlines a general procedure for assessing the effect of CV-3988 on PAF-induced hypotension in a rat model.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., pentobarbital sodium, halothane)

-

CV-3988

-

Platelet-Activating Factor (PAF)

-

Saline solution (0.9% NaCl)

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer and recording system for blood pressure monitoring

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment. Cannulate the carotid artery for continuous monitoring of arterial blood pressure and the jugular vein for intravenous administration of substances.

-

Stabilization: Allow the animal to stabilize for a period of at least 20 minutes after the surgical procedures.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP).

-

CV-3988 Administration: Administer CV-3988 intravenously at the desired dose (e.g., 1 or 10 mg/kg). The compound is typically dissolved in saline. A control group should receive an equivalent volume of saline.

-

PAF Challenge: After a predetermined time following CV-3988 or vehicle administration (e.g., 5 minutes), induce hypotension by intravenous injection of PAF (e.g., 1 µg/kg).

-

Blood Pressure Monitoring: Continuously record the arterial blood pressure throughout the experiment.

-

Data Analysis: Calculate the maximum decrease in MAP from the baseline following PAF administration in both the control and CV-3988 treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the inhibitory effect of CV-3988.

Effects on Vascular Permeability

PAF is a well-known mediator of increased vascular permeability, a hallmark of inflammation that leads to the extravasation of fluid and plasma proteins into the surrounding tissues. CV-3988 has demonstrated efficacy in inhibiting this PAF-induced increase in vascular permeability.

Quantitative Data: Inhibition of Vascular Permeability

The following table summarizes the findings related to the effect of CV-3988 on vascular permeability.

Table 3: Inhibition of Endotoxin-Induced Plasma Protein Leakage in Rats

| Treatment | Effect on Plasma Protein Leakage | Reference |

| CV-3988 (10 mg/kg, i.v.) | Reduced leakage into the interstitium and lumen of the gastrointestinal tract |

Experimental Protocol: Evans Blue Vascular Permeability Assay

This protocol describes a common method for quantifying vascular permeability using Evans blue dye.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

CV-3988

-

Platelet-Activating Factor (PAF) or other inflammatory agent (e.g., endotoxin)

-

Evans blue dye (e.g., 2% solution in saline)

-

Saline solution (0.9% NaCl)

-

Formamide

-

Spectrophotometer

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rats.

-

CV-3988 Administration: Intravenously administer CV-3988 at the desired dose. A control group should receive an equivalent volume of saline.

-

Induction of Permeability: After a set time, intravenously or locally (e.g., intradermally) administer the permeability-inducing agent (e.g., PAF).

-

Evans Blue Injection: Immediately after the permeability challenge, inject Evans blue dye intravenously (e.g., 20 mg/kg). The dye will bind to serum albumin.

-

Circulation Time: Allow the dye to circulate for a specific period (e.g., 30 minutes) to allow for extravasation in areas of increased permeability.

-

Perfusion and Tissue Collection: Perfuse the animals with saline to remove intravascular dye. Carefully dissect the tissues of interest (e.g., skin, lung, gastrointestinal tract).

-

Dye Extraction: Weigh the collected tissues and incubate them in formamide (e.g., at 60°C for 24 hours) to extract the extravasated Evans blue dye.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm.

-

Data Analysis: Calculate the amount of Evans blue dye per gram of tissue using a standard curve. Compare the results from the CV-3988 treated group with the control group to determine the percentage of inhibition of vascular permeability.

Signaling Pathways and Experimental Workflow

PAF Receptor Signaling Pathway

CV-3988 exerts its effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (GPCR), the PAF-R. Activation of PAF-R by PAF initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of increased vascular permeability and vasodilation (hypotension).

Caption: PAF-R signaling cascade and the inhibitory action of CV-3988.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of a PAF antagonist like CV-3988.

Caption: General experimental workflow for in vivo evaluation of CV-3988.

Conclusion

The data and protocols presented in this technical guide underscore the significant role of CV-3988 as a specific antagonist of the Platelet-Activating Factor receptor. Its ability to dose-dependently inhibit PAF-induced hypotension and reduce vascular permeability in preclinical models highlights its potential as a pharmacological tool for studying PAF-mediated pathologies and as a lead compound for the development of therapeutics for inflammatory and cardiovascular conditions where PAF is a key mediator. The detailed methodologies and pathway visualizations provided herein are intended to facilitate further research in this critical area of drug discovery and development.

References

Unveiling CV 3988: A Technical Guide to its Chemical Structure, Properties, and Platelet-Activating Factor Antagonism

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of CV 3988, a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAF-R). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical architecture, physicochemical properties, and mechanism of action. Detailed experimental protocols for key biological assays are also presented to facilitate further investigation into this important pharmacological tool.

Chemical Structure and Physicochemical Properties

This compound, systematically named rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog.[1] Its structure is characterized by a glycerol backbone, a long-chain octadecylcarbamoyl group at the sn-3 position, a methoxy group at the sn-2 position, and a thiazolioethyl phosphate group at the sn-1 position. This structural similarity to the endogenous ligand, Platelet-Activating Factor (PAF), allows it to competitively bind to the PAF receptor.[2]

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate | [1] |

| CAS Number | 85703-73-7 | [2] |

| Chemical Formula | C₂₈H₅₃N₂O₇PS | [2] |

| Molecular Weight | 592.77 g/mol | [2] |

| Ki for PAF-R | 0.872 µM | [2] |

Mechanism of Action: Antagonism of the PAF Receptor Signaling Pathway

This compound functions as a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAF-R).[1][2] The PAF-R is a G-protein coupled receptor (GPCR) that, upon binding of its ligand PAF, activates intracellular signaling cascades. This activation can proceed through coupling with Gq, Gi, and potentially G12/13 proteins.

The binding of PAF to its receptor initiates a cascade of downstream events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), respectively. Furthermore, PAF-R activation can also stimulate tyrosine kinases. These signaling events culminate in various physiological responses, including platelet aggregation, inflammation, and hypotension.

This compound exerts its inhibitory effect by binding to the PAF-R, thereby preventing PAF from binding and initiating this signaling cascade. This blockade of the PAF-R effectively mitigates the downstream physiological effects mediated by PAF.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in vitro.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-